Cas no 34490-97-6 (1,2-thiazole-3-carbaldehyde)

1,2-Thiazole-3-carbaldehyde is a heterocyclic aldehyde featuring a thiazole ring with a formyl group at the 3-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and functional materials. Its reactive aldehyde group enables facile derivatization through condensation, nucleophilic addition, or cyclization reactions, making it valuable for constructing complex molecular architectures. The thiazole core contributes to its stability and potential bioactivity, often exploited in medicinal chemistry. High purity grades are available to ensure consistent performance in sensitive applications. Proper handling under inert conditions is recommended due to its sensitivity to air and moisture.
1,2-thiazole-3-carbaldehyde structure
1,2-thiazole-3-carbaldehyde structure
Product Name:1,2-thiazole-3-carbaldehyde
CAS No:34490-97-6
MF:C4H3NOS
MW:113.137719392776
MDL:MFCD10700225
CID:1463828
PubChem ID:13856554
Update Time:2025-05-20

1,2-thiazole-3-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 1,2-Thiazole-3-carbaldehyde
    • 3-Formylindolizin
    • 3-formylisothiazole
    • isothiazole-3-carbaldehyde
    • CTK5A5541
    • 3-Formyl-isothiazol
    • AB60669
    • AG-F-99313
    • 3-INDOLIZINECARBOXALDEHYDE
    • Isothiazol-3-carboxaldehyd
    • 3-Isothiazolecarboxaldehyde
    • SCHEMBL2009626
    • AKOS006283686
    • UTYMNDRFIGGIDB-UHFFFAOYSA-N
    • 34490-97-6
    • AT33716
    • DA-23476
    • isothiazolealdehyde
    • EN300-300516
    • 1,2-thiazole-3-carbaldehyde
    • MDL: MFCD10700225
    • Inchi: 1S/C4H3NOS/c6-3-4-1-2-7-5-4/h1-3H
    • InChI Key: UTYMNDRFIGGIDB-UHFFFAOYSA-N
    • SMILES: S1C=CC(C=O)=N1

Computed Properties

  • Exact Mass: 112.99359
  • Monoisotopic Mass: 112.99353489g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 7
  • Rotatable Bond Count: 1
  • Complexity: 76.1
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 58.2Ų

Experimental Properties

  • PSA: 29.96

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1,2-thiazole-3-carbaldehyde Related Literature

Additional information on 1,2-thiazole-3-carbaldehyde

Introduction to 1,2-thiazole-3-carbaldehyde (CAS No. 34490-97-6)

1,2-thiazole-3-carbaldehyde, identified by the chemical identifier CAS No. 34490-97-6, is a significant heterocyclic compound that has garnered considerable attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the thiazole family, a class of sulfur-containing heterocycles that are widely recognized for their diverse biological activities and structural versatility. The presence of both a carbonyl group and a thiazole ring in 1,2-thiazole-3-carbaldehyde makes it a valuable intermediate in the synthesis of various pharmacologically active molecules.

The thiazole core is a privileged scaffold in medicinal chemistry, exhibiting a broad spectrum of biological functions including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. The aldehyde functionality at the 3-position of the thiazole ring in 1,2-thiazole-3-carbaldehyde provides a reactive site for further chemical modification, enabling the construction of more complex molecular architectures. This reactivity has been exploited in numerous synthetic strategies to develop novel therapeutic agents.

Recent advancements in the field have highlighted the importance of 1,2-thiazole-3-carbaldehyde in the development of small-molecule inhibitors targeting specific biological pathways. For instance, studies have demonstrated its utility in generating derivatives that interact with enzymes such as kinases and proteases, which are pivotal in regulating cellular processes associated with diseases like cancer and neurodegeneration. The aldehyde group serves as a versatile handle for forming covalent bonds with nucleophiles, facilitating the creation of stable and specific enzyme inhibitors.

One notable application of 1,2-thiazole-3-carbaldehyde is in the synthesis of bioactive molecules with antimicrobial properties. The thiazole ring is known to disrupt bacterial cell membranes and interfere with essential metabolic pathways. Researchers have leveraged this property to design compounds that exhibit potent activity against drug-resistant strains of bacteria. The aldehyde moiety allows for further functionalization, enabling the tuning of solubility and bioavailability, which are critical factors in drug development.

In addition to its role in antibiotic research, 1,2-thiazole-3-carbaldehyde has been explored as a precursor in the synthesis of antiviral agents. The structural motif is found in several approved drugs that target viral replication cycles. By modifying the substituents around the thiazole ring and incorporating additional functional groups via the aldehyde functionality, chemists have been able to generate compounds with enhanced efficacy and reduced toxicity. This underscores the compound's significance as a building block in medicinal chemistry.

The synthesis of 1,2-thiazole-3-carbaldehyde typically involves multi-step organic transformations starting from readily available precursors. Common synthetic routes include condensation reactions between thioamides or thioureas with α-haloketones or α-haloaldehydes under controlled conditions. These methods often require careful optimization to achieve high yields and purity. Advances in catalytic systems have also enabled more efficient and sustainable synthetic pathways, aligning with green chemistry principles.

From a computational chemistry perspective, 1,2-thiazole-3-carbaldehyde has been extensively studied to understand its reactivity and interaction with biological targets. Molecular modeling techniques have provided insights into how modifications at different positions on the thiazole ring can influence binding affinity and selectivity. This knowledge has guided rational drug design efforts aimed at improving therapeutic outcomes.

The growing interest in natural product-inspired scaffolds has also led to investigations into derivatives of 1,2-thiazole-3-carbaldehyde inspired by bioactive compounds isolated from plants or microorganisms. By integrating structural features from natural products with synthetic methodologies, researchers have developed novel molecules with promising pharmacological profiles. This interdisciplinary approach highlights the compound's versatility as a chemical probe.

In conclusion, 1,2-thiazole-3-carbaldehyde (CAS No. 34490-97-6) represents a cornerstone compound in pharmaceutical research due to its structural features and reactivity. Its role as an intermediate in synthesizing bioactive molecules underscores its importance across multiple therapeutic areas. As research continues to uncover new applications and synthetic strategies, this compound will undoubtedly remain a key player in drug discovery efforts aimed at addressing global health challenges.

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